N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride
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Overview
Description
N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride is a chemical compound with a complex structure that includes a cyclohexylamine moiety and a chloronicotinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride typically involves the reaction of 2-chloronicotinic acid with 2-aminocyclohexanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the nicotinamide ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Produces corresponding carboxylic acids or ketones.
Reduction: Yields amines or alcohols.
Substitution: Forms various substituted nicotinamide derivatives.
Scientific Research Applications
N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: An aliphatic amine with similar structural features.
2-Aminocyclohexanol: A related compound with a hydroxyl group instead of the nicotinamide moiety.
2-Chloronicotinamide: Shares the nicotinamide structure but lacks the cyclohexylamine component.
Uniqueness
N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride is unique due to its combined structural features, which confer specific chemical and biological properties. Its dual functional groups allow for diverse chemical reactivity and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-aminocyclohexyl)-2-chloropyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O.ClH/c13-11-8(4-3-7-15-11)12(17)16-10-6-2-1-5-9(10)14;/h3-4,7,9-10H,1-2,5-6,14H2,(H,16,17);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYLUVYGJHTYNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC(=O)C2=C(N=CC=C2)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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